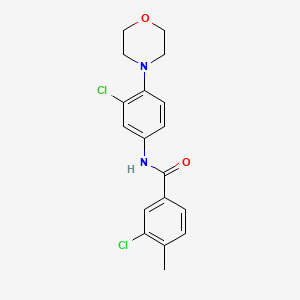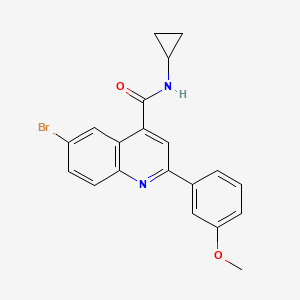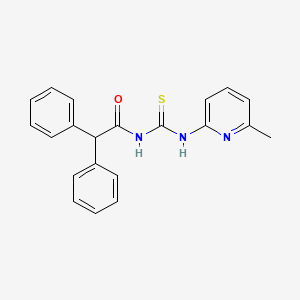
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide
Overview
Description
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide is a synthetic organic compound characterized by the presence of chloro, morpholine, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide typically involves a multi-step process. The starting materials often include 3-chloroaniline, 4-methylbenzoyl chloride, and morpholine. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may include steps such as chlorination, amidation, and cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.
Scientific Research Applications
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide
- N-(3-chloro-4-morpholin-4-ylphenyl)-2,4-dimethylbenzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide may exhibit unique properties due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-12-2-3-13(10-15(12)19)18(23)21-14-4-5-17(16(20)11-14)22-6-8-24-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXYPDFGMOSVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3482273.png)

![8,9-diphenyl-2-(2-thienyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3482292.png)
![N-(2-{[(4-Ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B3482304.png)
![2-(2-Bromo-4-chlorophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B3482316.png)
![N-[(4-acetylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3482326.png)

![4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3482343.png)
![N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-3-(propan-2-yloxy)benzamide](/img/structure/B3482358.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3482362.png)
![2-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B3482365.png)
![2-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]nicotinamide](/img/structure/B3482372.png)
![2-ethoxy-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B3482375.png)
![METHYL 5-({[4-CYANO-1-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-3-YL]SULFANYL}METHYL)-2-FUROATE](/img/structure/B3482382.png)
